molecular formula C15H17NO2 B15047587 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine

Cat. No.: B15047587
M. Wt: 243.30 g/mol
InChI Key: XDSWFXQYLMNDDE-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C15H17NO2 It is a derivative of benzylamine, featuring a benzyloxy group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine
  • 2-(Benzyloxy)phenylmethanamine
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

1-[2-(Benzyloxy)-3-methoxyphenyl]methanamine is unique due to the specific positioning of the benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3-methoxy-2-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C15H17NO2/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-9H,10-11,16H2,1H3

InChI Key

XDSWFXQYLMNDDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CN

Origin of Product

United States

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